molecular formula C4H8N2S B13820242 2-Butenethioamide,3-amino-

2-Butenethioamide,3-amino-

Cat. No.: B13820242
M. Wt: 116.19 g/mol
InChI Key: IJUDUPSHUGIGMT-NSCUHMNNSA-N
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Preparation Methods

The preparation of 3-aminobut-2-enethioamide is relatively straightforward. A common synthetic route involves the reaction of dibutene with ammonium sulfate under acidic conditions, resulting in the formation of 3-aminobut-2-enethioamide . This method is efficient and widely used in both laboratory and industrial settings.

Chemical Reactions Analysis

3-Aminobut-2-enethioamide undergoes various types of chemical reactions, including:

    Amination Reactions: It is primarily used as an aminating agent in organic synthesis.

    Substitution Reactions: The compound can participate in substitution reactions, where the amino group can be replaced by other functional groups.

    Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

3-Aminobut-2-enethioamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is utilized in the study of biochemical pathways and enzyme reactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceutically active compounds, contributing to drug development.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-aminobut-2-enethioamide involves its role as an aminating agentThis process is crucial in the synthesis of complex organic compounds and pharmaceutically active molecules .

Comparison with Similar Compounds

3-Aminobut-2-enethioamide can be compared with other similar compounds, such as:

    3-Amino-2-butenethioamide: Shares similar chemical properties and applications.

    3-Amino-but-2-enethioic acid amide: Another compound with comparable uses in organic synthesis.

The uniqueness of 3-aminobut-2-enethioamide lies in its specific reactivity and solubility properties, making it a valuable compound in various chemical and industrial processes .

Properties

Molecular Formula

C4H8N2S

Molecular Weight

116.19 g/mol

IUPAC Name

(E)-3-aminobut-2-enethioamide

InChI

InChI=1S/C4H8N2S/c1-3(5)2-4(6)7/h2H,5H2,1H3,(H2,6,7)/b3-2+

InChI Key

IJUDUPSHUGIGMT-NSCUHMNNSA-N

Isomeric SMILES

C/C(=C\C(=S)N)/N

Canonical SMILES

CC(=CC(=S)N)N

Origin of Product

United States

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